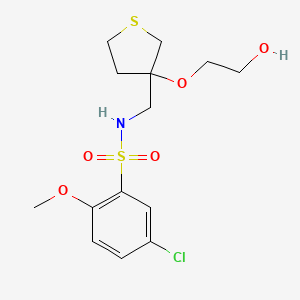

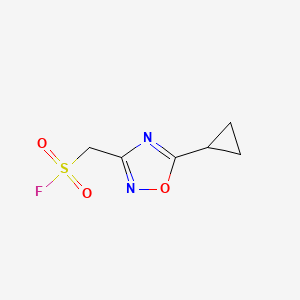

![molecular formula C13H17N3O B2531006 [4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1549545-32-5](/img/structure/B2531006.png)

[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol” is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.29 . It is also known as 4H-1,2,4-Triazole-3-methanol, 4-ethyl-5-(2-phenylethyl)- .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-triazole ring substituted with an ethyl group at the 4-position and a phenylethyl group at the 5-position. The 3-position of the triazole ring is substituted with a methanol group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s reasonable to anticipate that it might undergo reactions similar to those of other fentanyl analogs. These could include hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .Scientific Research Applications

Corrosion Inhibition

The corrosion inhibition performances of similar triazole derivatives have been studied for their efficiency in reducing the corrosion rate of mild steel in a hydrochloric solution. These compounds, through their adsorption on the metal surface, significantly enhance corrosion resistance. The inhibitive effect occurs due to the formation of a protective layer on the metal surface, which is crucial in industries dealing with metal preservation and protection. Notably, the adsorption of these inhibitors aligns with the Langmuir adsorption isotherm, indicating a monolayer formation on the metal surface. Quantum chemical calculations have further aided in understanding the relationship between molecular structure and inhibition efficiency, offering insights into designing more effective corrosion inhibitors (Rahmani et al., 2018).

Catalytic Applications in Organic Synthesis

The synthesis of styrene via the catalytic hydrophenylation of ethylene showcases the potential of triazole derivatives in organic synthesis. The selectivity towards styrene production varies with ethylene pressure, demonstrating the versatility of these catalysts in manipulating reaction outcomes. Such catalytic processes are essential for the production of valuable chemical precursors and materials in the chemical industry. The detailed understanding of catalytic mechanisms, as well as the influence of ligand structures on selectivity, highlights the importance of triazole derivatives in advancing synthetic methodologies (Jia et al., 2017).

Molecular Interaction Studies

Triazole derivatives play a significant role in molecular interaction studies, such as the formation of stable complexes with metals, which are pivotal in various catalytic reactions. For instance, the formation of tris(triazolyl)methanol ligand complexes with CuCl demonstrates their effectiveness in catalyzing Huisgen 1,3-dipolar cycloadditions. This application is crucial in the pharmaceutical industry for the synthesis of diverse organic compounds, including drugs and agrochemicals. The ability to perform reactions under mild conditions with low catalyst loadings highlights the efficiency and environmental friendliness of these catalytic systems (Ozcubukcu et al., 2009).

Advanced Material Synthesis

The synthesis and characterization of new silver(I) and palladium(II) complexes containing 1,2,4-triazole moieties demonstrate the utility of triazole derivatives in the development of advanced materials. These complexes, with their unique properties, have potential applications in catalysis, material science, and nanotechnology. The ability to tailor the chemical properties of these complexes through molecular design opens new avenues for the development of innovative materials with specific functionalities (Ghassemzadeh et al., 2008).

properties

IUPAC Name |

[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-16-12(14-15-13(16)10-17)9-8-11-6-4-3-5-7-11/h3-7,17H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQALGVKZSZTDIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1CO)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

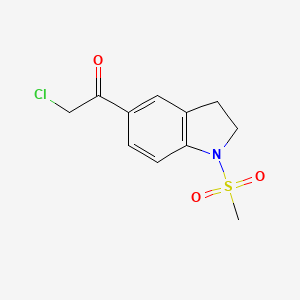

![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)

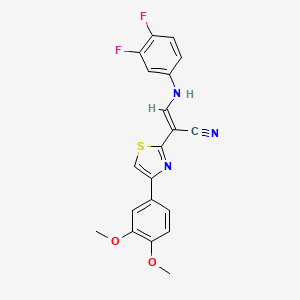

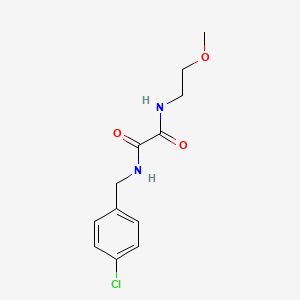

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)

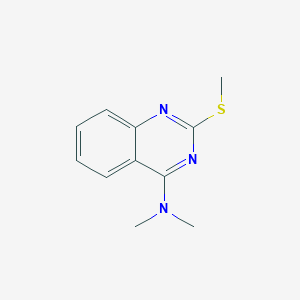

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxybenzenesulfonamide](/img/structure/B2530925.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530928.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)

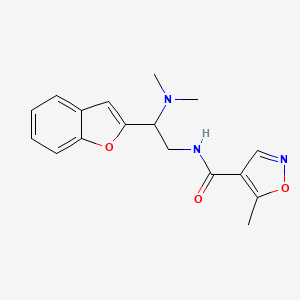

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)